molecular formula C9H17NO3 B3211122 (1-Methyl-piperidin-2-ylmethoxy)-acetic acid CAS No. 1083246-11-0

(1-Methyl-piperidin-2-ylmethoxy)-acetic acid

Cat. No.: B3211122
CAS No.: 1083246-11-0
M. Wt: 187.24 g/mol
InChI Key: SDRRESHOLYVGFP-UHFFFAOYSA-N
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Description

(1-Methyl-piperidin-2-ylmethoxy)-acetic acid is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-piperidin-2-ylmethoxy)-acetic acid typically involves the functionalization of the piperidine ring. One common method includes the reaction of piperidine with formaldehyde and a suitable acid to introduce the methoxy group, followed by the addition of acetic acid under controlled conditions .

Industrial Production Methods: Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. For instance, the use of phenylsilane and iron complexes as catalysts can efficiently produce piperidine derivatives through cyclization and reduction processes .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-piperidin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

(1-Methyl-piperidin-2-ylmethoxy)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their pharmacological effects, such as analgesic and anti-inflammatory activities.

    Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-piperidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: (1-Methyl-piperidin-2-ylmethoxy)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetic acid groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-10-5-3-2-4-8(10)6-13-7-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRRESHOLYVGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232387
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083246-11-0
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083246-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(1-methyl-2-piperidinyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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